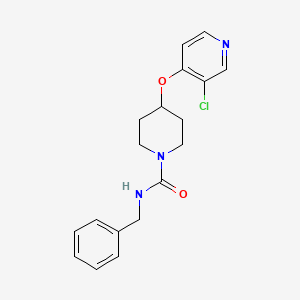

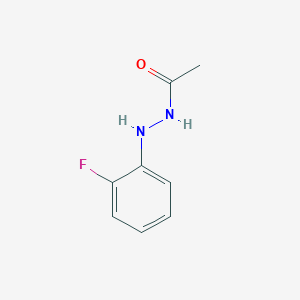

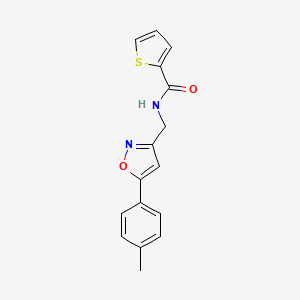

![molecular formula C19H18N2O4 B2496216 1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705700-28-2](/img/structure/B2496216.png)

1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom . Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Physical And Chemical Properties Analysis

Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity would need to be determined experimentally . These properties can greatly influence the compound’s applications and effectiveness.Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug discovery due to their prevalence in pharmaceuticals. The compound’s spiro-fused benzofuran-piperidine core offers structural diversity for designing novel drugs. Researchers explore its potential as a scaffold for developing targeted therapies, such as kinase inhibitors or G protein-coupled receptor (GPCR) modulators .

Spiropiperidines in Anticancer Agents

Spiropiperidines, like the one in this compound, have garnered attention for their anticancer properties. Scientists investigate their ability to inhibit specific oncogenic pathways, making them promising candidates for cancer treatment. The compound’s unique spirocyclic structure may enhance selectivity and reduce off-target effects .

Neurological Disorders

Piperidine derivatives often interact with neurotransmitter receptors. Researchers explore their potential in treating neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and epilepsy. The compound’s spiro motif could influence receptor binding and modulate neuronal activity .

Spiropiperidinones as Antibiotics

Spiropiperidinones exhibit antimicrobial activity. Scientists study their potential as antibiotics, especially against drug-resistant bacteria. The compound’s spiro linkage may contribute to improved pharmacokinetics and bioavailability .

Spiroannulated Piperidines in Material Science

The spiroannulated piperidine moiety has applications beyond medicine. Researchers investigate its use in materials science, such as designing functional polymers, catalysts, or luminescent materials. The compound’s unique structure may impart desirable properties to these materials .

Spiropiperidines in Agrochemicals

The compound’s piperidine-based spiro system could find applications in agrochemicals. Researchers explore its potential as a scaffold for herbicides, insecticides, or fungicides. The spiro linkage may enhance stability and bioactivity .

These applications highlight the versatility of “1’-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” and underscore its significance in scientific research. Keep in mind that ongoing studies may reveal additional uses for this intriguing compound .

Mechanism of Action

Target of Action

The primary target of this compound, also known as 1’-(2-methoxypyridine-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one, is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting factor Xa, the compound prevents the formation of thrombin, a key enzyme in blood clot formation .

Mode of Action

As a potent, selective, and efficacious inhibitor, the compound binds to factor Xa, preventing its interaction with its substrates and thereby blocking the progression of the coagulation cascade . This results in a decrease in thrombin formation and ultimately a reduction in blood clot formation .

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, the compound disrupts this pathway, preventing the conversion of prothrombin to thrombin, a key step in clot formation .

Pharmacokinetics

The compound exhibits good pharmacokinetic properties, including quick dissolution, linear pharmacokinetics, and good bioavailability . It is an immediate-release form of a peroral drug, indicating a rapid onset and offset of action . The Absorption, Distribution, Metabolism, and Elimination (ADME) properties of the compound contribute to its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of blood clot formation . By preventing the formation of thrombin, the compound reduces the risk of thromboembolic disorders, including stroke in nonvalvular atrial fibrillation, thromboprophylaxis after hip or knee replacement, treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1'-(2-methoxypyridine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-16-14(6-4-10-20-16)17(22)21-11-8-19(9-12-21)15-7-3-2-5-13(15)18(23)25-19/h2-7,10H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFXHWKFHODCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2496135.png)

![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2496137.png)

![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)

![1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2496148.png)